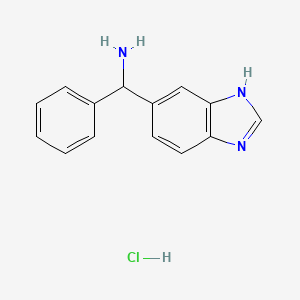

1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride

Descripción

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine hydrochloride (CAS: 770670-25-2) is a heterocyclic amine hydrochloride salt with the molecular formula C₁₄H₁₃N₃·HCl (derived from C₁₄H₁₃N₃ as the free base) . Its structure comprises a benzodiazole (benzimidazole) core linked to a phenyl group via a methanamine moiety, with a hydrochloride counterion enhancing solubility and stability. The benzodiazole ring system is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for drug discovery . Analytical data, including SMILES (C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N) and InChIKey (CSGGYTQFKDJKFI-UHFFFAOYSA-N), confirm its structural identity .

Propiedades

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKHRPSKGJRWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Antibacterial Activity

Research has demonstrated that compounds similar to 1H-1,3-benzodiazol-5-yl(phenyl)methanamine exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives have effective minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, the synthesized compounds displayed MIC values as low as 5.19 µM against Gram-positive bacteria and were comparable to established antibiotics .

Antifungal Activity

The compound also shows promise as an antifungal agent. Its derivatives have been evaluated against fungi like Candida albicans and Aspergillus niger, with results indicating comparable efficacy to fluconazole, a standard antifungal medication . The antifungal activity is attributed to the ability of the benzodiazole moiety to interact with fungal cell membranes.

Anticancer Properties

In Vitro Anticancer Activity

The anticancer potential of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has been explored in various studies. For example, one investigation reported that certain analogues exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating stronger anticancer activity . The mechanism of action is believed to involve the inhibition of cancer cell proliferation through apoptosis induction.

Case Studies on Specific Cancer Types

In studies focusing on colorectal carcinoma cell lines (HCT116), compounds derived from this class demonstrated significant cytotoxic effects, suggesting their potential as lead compounds for developing new anticancer therapies . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzodiazole ring enhance anticancer efficacy.

Pharmacological Insights

Potential for Drug Development

The unique properties of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride make it an attractive candidate for drug development. Its ability to act as a scaffold for synthesizing novel pharmaceuticals is well-documented. Benzimidazole derivatives are already prevalent in the pharmaceutical industry, used in drugs targeting hypertension, cancer, and infectious diseases .

Summary Table of Applications

| Application Area | Activity | Notable Findings |

|---|---|---|

| Antibacterial | Effective against S. aureus, K. pneumoniae | MIC as low as 5.19 µM |

| Antifungal | Comparable efficacy to fluconazole | Effective against C. albicans, A. niger |

| Anticancer | Strong cytotoxic effects on HCT116 cells | IC50 values lower than 5-FU |

| Drug Development | Potential scaffold for new drugs | Used in various therapeutic areas |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The benzodiazole group interacts with various enzymes and receptors in biological systems.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparisons

Key Observations :

- Benzodiazole vs. Oxadiazole/Imidazole: The benzodiazole core (two nitrogen atoms in a fused benzene ring) offers distinct electronic properties compared to oxadiazole (oxygen and nitrogen) or imidazole (two non-adjacent nitrogens). This affects solubility and binding affinity; oxadiazoles are more polar, while imidazoles exhibit stronger hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The benzodithiazine derivatives (e.g., compound 12 ) exhibit higher thermal stability (dec. >245°C) due to rigid sulfur-containing cores, whereas imidazole-based compounds may degrade at lower temperatures.

- The target compound’s hydrochloride salt likely improves aqueous solubility compared to non-ionized analogues.

Key Observations :

- The target compound’s benzodiazole core is associated with neurological activity, whereas imidazole derivatives (e.g., ) are more likely to target infectious diseases.

- Benzodithiazines with nitro or halogen substituents (e.g., compound 13 ) may exhibit enhanced cytotoxicity, suitable for oncology applications.

Actividad Biológica

1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is C14H13N3·HCl, with a molecular weight of 225.27 g/mol. The compound features a benzodiazole moiety linked to a phenyl group through a methanamine connection, which is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 225.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P (Partition Coefficient) | 2.5 |

Antimicrobial Activity

Research indicates that 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride exhibits notable antimicrobial properties . Studies have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways, enhancing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative stress markers in treated cells. This antioxidant activity contributes to its overall therapeutic potential against various cancer cell lines .

Table 1: Summary of Anticancer Activities and IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways related to its functional groups, leading to various biological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of related compounds. Modifications to the benzodiazole or phenyl groups can enhance or diminish activity against specific targets. For example, adding electron-withdrawing groups to the phenyl ring has been found to improve anticancer efficacy .

Case Study: Antiproliferative Effects

A study focused on the antiproliferative effects of derivatives showed that structural modifications significantly influenced their activity against cancer cell lines. Compounds with specific substitutions exhibited enhanced activity, underscoring the importance of SAR in drug design .

Q & A

Q. Which bioorthogonal reactions (e.g., click chemistry) are feasible for tagging this compound in cellular studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.